![molecular formula C22H16N2O4S B2995170 1-(2-Methoxyphenyl)-7-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 845806-31-7](/img/structure/B2995170.png)
1-(2-Methoxyphenyl)-7-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrrole is a biologically active scaffold that possesses a diverse range of activities . The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds . Pyrrole containing analogs are considered as a potential source of biologically active compounds that contains a significant set of advantageous properties and can be found in many natural products .
Synthesis Analysis
Pyrrole synthesis involves various reactions . An operationally simple, practical, and economical Paal-Knorr pyrrole condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride allows the synthesis of N-substituted pyrroles under very mild reaction conditions in good to excellent yields .Molecular Structure Analysis
The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data .Chemical Reactions Analysis
The solid was gathered and crystallized from ethanol, with a yield of 2.54 g (97%), mp: 230–232 °C .Physical And Chemical Properties Analysis
The solid was gathered and crystallized from ethanol, with a yield of 2.54 g (97%), mp: 230–232 °C; IR (KBr, cm −1): 3087 (C–H aromatic), 2963, 2893 (C–H), 1706 (C=O), 1617 (C=C); 1 H-NMR (CDCl 3)δ: 2.49 (s, 3H, CH 3), 6.70–6.73 (d, 2H, J =\u20098 Hz, Ar–H), 7.99–8.00 (d, 2H, J =\u20098 Hz, Ar–H),8.01–8.03 (d, 2H, J =\u20098 Hz, Ar–H), 8.17–8.19 (d, 2H, J =\u20098 Hz, Ar–H); 13 C-NMR (100 MHz) (DMSO- d 6) δ: 26.2,117.4,125.9, 129.6, 130.1, 131.5, 33.3, 134.6, 165.4, 196.3 .Wissenschaftliche Forschungsanwendungen
Antioxidant Activity
Thiazole derivatives have been recognized for their antioxidant properties. Antioxidants are crucial in protecting cells from oxidative stress caused by free radicals. This compound, with its thiazole core, could potentially serve as a base for developing new antioxidant drugs that help mitigate oxidative damage in various diseases, including neurodegenerative disorders .
Analgesic and Anti-inflammatory Activities
The analgesic (pain-relieving) and anti-inflammatory effects of thiazole derivatives make them valuable in the treatment of pain and inflammation. Research suggests that compounds like the one could be developed into medications that offer relief from chronic pain conditions and inflammatory diseases without the side effects associated with current treatments .
Antimicrobial and Antifungal Applications
Thiazoles have been used to create antimicrobial and antifungal agents. Given the rising concern over antibiotic resistance, new drugs based on this compound could contribute to the development of novel treatments for bacterial and fungal infections, potentially acting against strains resistant to existing medications .
Antiviral Properties
Thiazole derivatives have shown promise in antiviral therapy. The compound could be explored for its efficacy against various viral infections, including HIV. Its unique structure might interfere with viral replication or other mechanisms critical to viral survival .
Neuroprotective Effects
Neuroprotection is an essential field of research, especially in the context of diseases like Alzheimer’s and Parkinson’s. Thiazole derivatives have been associated with neuroprotective properties, suggesting that this compound could be used to develop drugs that protect nerve cells from damage or degeneration .
Antitumor and Cytotoxic Activity
Thiazole derivatives have been reported to exhibit antitumor and cytotoxic activities. This compound could be investigated for its potential use in cancer therapy, particularly in targeting specific tumor cell lines or in combination therapies to enhance the efficacy of existing anticancer drugs .
Wirkmechanismus
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to interact with a wide range of biological targets . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Mode of Action
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo various chemical reactions, including donor–acceptor, nucleophilic, and oxidation reactions .
Biochemical Pathways
These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties can influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Zukünftige Richtungen
Due to the diversity of these analogs in the therapeutic response profile, many researchers have been working to explore this skeleton to its maximum potential against several diseases or disorders . In this review, attempts have been made to disclose various tactical approaches to synthesize pyrrole and pyrrole containing analogs .
Eigenschaften
IUPAC Name |
1-(2-methoxyphenyl)-7-methyl-2-(1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O4S/c1-12-7-8-16-14(11-12)19(25)17-18(13-5-3-4-6-15(13)27-2)24(21(26)20(17)28-16)22-23-9-10-29-22/h3-11,18H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIGODHLFIHINDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=NC=CS4)C5=CC=CC=C5OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyphenyl)-7-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(Z)-2-cyano-N-(2,4-difluorophenyl)-3-(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)prop-2-enamide](/img/structure/B2995088.png)
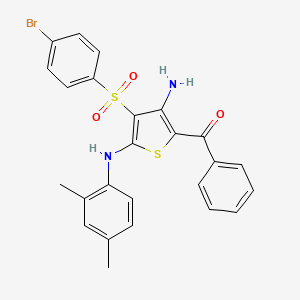

![[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-naphthalen-1-ylmethanone](/img/structure/B2995094.png)
![4-Fluoro-2-{[4-(Pyridin-4-Yl)-1,3-Thiazol-2-Yl]amino}phenol](/img/structure/B2995095.png)
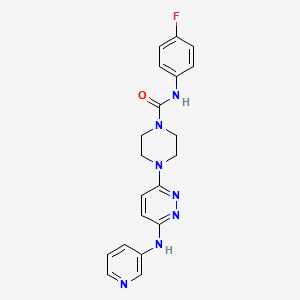
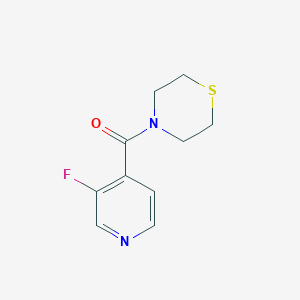
![N-(4-fluorophenyl)-2-{[9-(4-methylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]thio}acetamide](/img/no-structure.png)
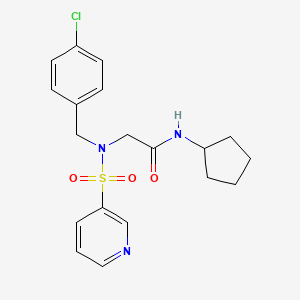
![2,3-dihydro-1lambda~6~-thieno[2,3-b]thiopyran-1,1,4-trione 4-[N-(2,4-dichlorophenyl)hydrazone]](/img/structure/B2995103.png)
![4-[4-(2-methoxyphenyl)piperazin-1-yl]-5-methyl-N-(3,4,5-trimethoxyphenyl)thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2995108.png)
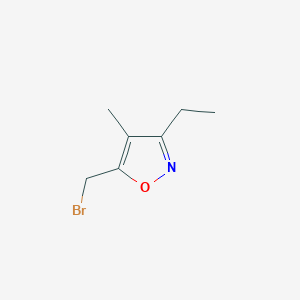
![2-(2-((2-morpholinoethyl)amino)-1H-benzo[d]imidazol-1-yl)-N-(p-tolyl)acetamide](/img/structure/B2995110.png)